molecular formula C10H14O3 B1611887 4-(2,2-Dimethoxyethyl)phenol CAS No. 74447-40-8

4-(2,2-Dimethoxyethyl)phenol

Cat. No.: B1611887
CAS No.: 74447-40-8
M. Wt: 182.22 g/mol
InChI Key: VQEKICSZPWLCNF-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxyethyl)phenol is an organic compound with the molecular formula C10H14O3. It is characterized by a phenol group substituted with a 2,2-dimethoxyethyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 4-(2,2-Dimethoxyethyl)phenol involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone. This intermediate undergoes a methoxide-bromide exchange to form alpha-methoxy-4-hydroxyacetophenone. Finally, a single-step reduction of alpha-methoxy-4-hydroxyacetophenone with hydrogen in the presence of a hydrogenation catalyst yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethoxyethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The phenolic hydrogen can be substituted with various groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Reduced phenolic compounds.

    Substitution: Halogenated or alkylated phenolic compounds.

Scientific Research Applications

4-(2,2-Dimethoxyethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethoxyethyl)phenol involves its interaction with biological molecules through its phenolic group. This interaction can lead to the scavenging of free radicals, thereby exhibiting antioxidant properties. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyacetophenone: A precursor in the synthesis of 4-(2,2-Dimethoxyethyl)phenol.

    4-Methoxyphenol: Similar structure but with a methoxy group instead of a dimethoxyethyl group.

    4-Ethylphenol: Similar structure but with an ethyl group instead of a dimethoxyethyl group.

Uniqueness

This compound is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(2,2-dimethoxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-10(13-2)7-8-3-5-9(11)6-4-8/h3-6,10-11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEKICSZPWLCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598497
Record name 4-(2,2-Dimethoxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74447-40-8
Record name 4-(2,2-Dimethoxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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